molecular formula C16H20INO5 B3091226 (2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-iodophenoxy)-2-pyrrolidinecarboxylic acid CAS No. 1217610-95-1

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-iodophenoxy)-2-pyrrolidinecarboxylic acid

Cat. No. B3091226
CAS RN: 1217610-95-1
M. Wt: 433.24 g/mol
InChI Key: UDWKVSUUVGYMDY-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-iodophenoxy)-2-pyrrolidinecarboxylic acid, also known as TBIP, is a synthetic organic compound that has been used in various scientific research and laboratory experiments. It is a unique compound that has a wide range of applications due to its unique properties and structure. TBIP is a versatile compound that can be used in a variety of biochemical and physiological processes.

Scientific Research Applications

Sorption and Environmental Behavior

The study on the sorption of phenoxy herbicides highlights the interaction of similar compounds with soil, organic matter, and minerals. This research is crucial for understanding how such compounds behave in the environment, especially in terms of their potential toxicity and persistence. The findings suggest that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, which could be relevant for compounds with similar structures or functional groups (Werner, Garratt, & Pigott, 2012).

Wastewater Treatment and Environmental Impact

Research on the treatment of wastewater from the pesticide industry addresses the removal of toxic pollutants, including phenoxy acids, highlighting the challenges and potential technologies for mitigating the environmental impact of such compounds. This area of research is pertinent for understanding the broader implications of chemical synthesis and usage on water quality and ecosystem health (Goodwin, Carra, Campo, & Soares, 2018).

Synthetic Phenolic Antioxidants

A review on synthetic phenolic antioxidants provides insights into the environmental occurrence, fate, human exposure, and toxicity of compounds used in various industrial applications to retard oxidative reactions. This research underscores the need for studies on novel compounds that are environmentally friendly and pose less risk to human health (Liu & Mabury, 2020).

properties

IUPAC Name

(2S,4S)-4-(3-iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20INO5/c1-16(2,3)23-15(21)18-9-12(8-13(18)14(19)20)22-11-6-4-5-10(17)7-11/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWKVSUUVGYMDY-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20INO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-iodophenoxy)-2-pyrrolidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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